4-Bromo-3-(trifluoromethoxy)benzaldehyde

説明

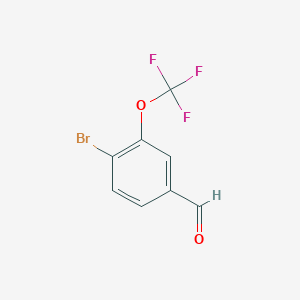

Structure

3D Structure

特性

IUPAC Name |

4-bromo-3-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O2/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXGOZHICCQUYTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634493 | |

| Record name | 4-Bromo-3-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221716-04-6 | |

| Record name | 4-Bromo-3-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: 4-Bromo-3-(trifluoromethoxy)benzaldehyde

CAS Number: 1221716-04-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-(trifluoromethoxy)benzaldehyde is a halogenated and fluorinated aromatic aldehyde. Its chemical structure, featuring a bromo group, a trifluoromethoxy group, and an aldehyde functionality, makes it a valuable intermediate in organic synthesis. This guide provides a summary of its chemical properties, safety information, and potential applications, with a focus on its relevance in research and development.

Chemical and Physical Properties

Quantitative data for 4-Bromo-3-(trifluoromethoxy)benzaldehyde is summarized in the table below.

| Property | Value | Source |

| CAS Number | 1221716-04-6 | [1][2] |

| Molecular Formula | C₈H₄BrF₃O₂ | [2] |

| Molecular Weight | 269.02 g/mol | [1][2] |

| Purity | ≥98% | [2] |

| Appearance | Powder | Falcon Life Sciences |

Synthesis and Reactivity

Detailed experimental protocols for the synthesis of 4-Bromo-3-(trifluoromethoxy)benzaldehyde are not explicitly available in the reviewed literature. However, general synthetic strategies for related compounds suggest that its preparation may involve the bromination and formylation of a trifluoromethoxy-substituted benzene precursor.

The reactivity of this compound is dictated by its three functional groups:

-

Aldehyde Group: The aldehyde group is susceptible to a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and the formation of imines and other C-N bonds.

-

Bromo Group: The bromine atom can participate in various cross-coupling reactions, such as Suzuki-Miyaura coupling, which allows for the formation of C-C bonds and the introduction of diverse molecular fragments.

-

Trifluoromethoxy Group: The trifluoromethoxy group is a lipophilic electron-withdrawing group that can enhance the metabolic stability and binding affinity of a molecule to its biological target.

A general workflow for a potential synthetic application, such as a Suzuki-Miyaura coupling reaction, is depicted below.

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Applications in Research and Drug Development

While specific examples of the use of 4-Bromo-3-(trifluoromethoxy)benzaldehyde in drug development are not detailed in the available literature, its structural motifs suggest its potential as a key building block. Chemical suppliers indicate its application in the pharmaceutical and agrochemical industries. The trifluoromethoxy group is a bioisostere of the methoxy group and is known to improve pharmacokinetic properties of drug candidates. The bromo and aldehyde functionalities provide versatile handles for the synthesis of complex molecules for screening in drug discovery programs.

Due to the lack of specific information on its biological targets or involvement in signaling pathways, a diagrammatic representation cannot be provided at this time.

Safety and Handling

It is imperative to handle 4-Bromo-3-(trifluoromethoxy)benzaldehyde with appropriate safety precautions in a laboratory setting.

Hazard Identification:

-

GHS Pictograms: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Recommended Handling and Storage:

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear protective gloves, protective clothing, eye protection, and face protection.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

First Aid Measures:

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

Disclaimer: This guide is intended for informational purposes only and is based on publicly available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and should not be used as the sole source of information for handling this chemical. Always consult the SDS provided by the supplier and follow all institutional safety protocols.

References

An In-depth Technical Guide to the Physical Properties of 4-Bromo-3-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Bromo-3-(trifluoromethoxy)benzaldehyde, a key intermediate in various fields of chemical synthesis.

Chemical Identity

4-Bromo-3-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde containing a bromine atom and a trifluoromethoxy group attached to the benzene ring. Its unique substitution pattern makes it a valuable building block in the synthesis of complex organic molecules.

| Identifier | Value |

| CAS Number | 1221716-04-6[1][2][3] |

| Molecular Formula | C₈H₄BrF₃O₂[3][4] |

| Molecular Weight | 269.02 g/mol [2][3] |

| InChI | 1S/C8H4BrF3O2/c9-6-2-1-5(4-13)3-7(6)14-8(10,11,12)/h1-4H[2] |

| InChIKey | OXGOZHICCQUYTM-UHFFFAOYSA-N[2] |

| SMILES | O=CC1=CC=C(Br)C(OC(F)(F)F)=C1[3] |

| MDL Number | MFCD12924842[2] |

Physical Properties

The physical properties of 4-Bromo-3-(trifluoromethoxy)benzaldehyde are summarized below. It is important to note that there are some discrepancies in the reported physical state of this compound.

| Property | Value | Source |

| Physical Form | Liquid | Sigma-Aldrich[2] |

| Purity | 95%, ≥98% | Sigma-Aldrich[2], ChemScene[3] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | ChemScene[3] |

| LogP | 3.1602 | ChemScene[3] |

| Hydrogen Bond Acceptors | 2 | ChemScene[3] |

| Hydrogen Bond Donors | 0 | ChemScene[3] |

| Rotatable Bonds | 2 | ChemScene[3] |

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of 4-Bromo-3-(trifluoromethoxy)benzaldehyde.

-

Storage Conditions: Recommendations vary, with some sources suggesting storage at ambient temperature[2] and others advising to keep it sealed in a dry environment at 2-8°C[3].

-

Safety Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves and safety glasses. Work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of 4-Bromo-3-(trifluoromethoxy)benzaldehyde are not explicitly provided in the searched literature. However, standard analytical techniques would be employed for such characterization:

-

Melting Point: Determined using a melting point apparatus.

-

Boiling Point: Measured by distillation at a specific pressure.

-

Density: Can be measured using a pycnometer or a densitometer.

-

Solubility: Assessed by dissolving the compound in various solvents at different concentrations.

-

Purity: Typically determined by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Logical Relationship of Compound Information

The following diagram illustrates the interconnectedness of the various identifiers and properties of 4-Bromo-3-(trifluoromethoxy)benzaldehyde.

Caption: Information flow for 4-Bromo-3-(trifluoromethoxy)benzaldehyde.

References

An In-depth Technical Guide to 4-Bromo-3-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-(trifluoromethoxy)benzaldehyde is a halogenated and fluorinated aromatic aldehyde of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a trifluoromethoxy group, and a reactive aldehyde moiety, makes it a versatile building block for the synthesis of complex organic molecules. The presence of the trifluoromethoxy group is particularly notable for its ability to enhance crucial pharmacokinetic properties in drug candidates, such as metabolic stability and lipophilicity. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 4-Bromo-3-(trifluoromethoxy)benzaldehyde, with a focus on its role in drug discovery and development.

Chemical Structure and Properties

4-Bromo-3-(trifluoromethoxy)benzaldehyde is a derivative of benzaldehyde with a bromine atom at the 4-position and a trifluoromethoxy group at the 3-position of the benzene ring.

Chemical Structure:

Chemical Structure of 4-Bromo-3-(trifluoromethoxy)benzaldehyde

The key physical and chemical properties of 4-Bromo-3-(trifluoromethoxy)benzaldehyde are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1221716-04-6 | [1][2][3] |

| Molecular Formula | C₈H₄BrF₃O₂ | [1][2] |

| Molecular Weight | 269.02 g/mol | [1][2] |

| Appearance | Powder | [3] |

| Purity | ≥98% (HPLC) | [1][3] |

| Storage | Sealed in dry, 2-8°C | [1][2] |

| Solubility | Information not available | |

| Melting Point | Information not available | |

| Boiling Point | Information not available | |

| LogP | 3.1602 | [1] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 2 | [1] |

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the three protons on the benzene ring, and a singlet for the aldehydic proton (typically 9.5-10.5 ppm). The coupling patterns of the aromatic protons would be indicative of their relative positions.

-

¹³C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms. The carbonyl carbon of the aldehyde is expected in the downfield region (around 190 ppm). The carbon attached to the trifluoromethoxy group will show a characteristic quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of 4-Bromo-3-(trifluoromethoxy)benzaldehyde would exhibit characteristic absorption bands for the functional groups present. Key expected peaks include:

-

A strong C=O stretching vibration for the aldehyde group, typically in the range of 1690-1715 cm⁻¹.

-

C-H stretching vibrations for the aromatic ring and the aldehyde group.

-

C-O and C-F stretching vibrations associated with the trifluoromethoxy group.

2.3. Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum would show the molecular ion peak (M⁺) and characteristic isotopic patterns due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of the formyl group (CHO), bromine, and potentially the trifluoromethoxy group.

Synthesis

While a specific, detailed experimental protocol for the synthesis of 4-Bromo-3-(trifluoromethoxy)benzaldehyde was not found in the provided search results, a general synthetic strategy can be outlined based on established methods for the synthesis of related aryl trifluoromethyl ethers and substituted benzaldehydes.

A plausible synthetic route would involve the trifluoromethoxylation of a suitable 4-bromo-3-hydroxybenzaldehyde precursor or the bromination and formylation of a trifluoromethoxy-substituted benzene derivative.

General Workflow for Aryl Trifluoromethyl Ether Synthesis:

General Synthetic Workflow

Experimental Protocol (Hypothetical, based on related syntheses):

Step 1: Synthesis of a Precursor (Example: 4-Bromo-3-hydroxybenzaldehyde) This precursor could be synthesized from commercially available starting materials through established aromatic substitution reactions.

Step 2: Trifluoromethoxylation A common method for introducing a trifluoromethoxy group onto an aromatic ring is the oxidative desulfurization-fluorination of a xanthate derivative.

-

Materials: 4-Bromo-3-hydroxybenzaldehyde, carbon disulfide (CS₂), an alkyl halide (e.g., methyl iodide), a base (e.g., potassium carbonate), a fluorinating agent (e.g., pyridine-HF or a commercial reagent like XtalFluor-E), and an oxidizing agent.

-

Procedure:

-

The phenolic precursor is reacted with a base, followed by carbon disulfide and an alkyl halide to form the corresponding xanthate intermediate.

-

The isolated xanthate is then subjected to oxidative desulfurization-fluorination using a suitable fluorinating agent and an oxidant. This step replaces the xanthate group with the trifluoromethoxy group.

-

The reaction mixture is worked up, and the crude product is purified by techniques such as column chromatography to yield pure 4-Bromo-3-(trifluoromethoxy)benzaldehyde.

-

Note: This is a generalized protocol. The specific reagents, reaction conditions (temperature, time), and purification methods would need to be optimized for this particular substrate.

Role in Drug Discovery and Development

The incorporation of fluorine-containing functional groups, particularly the trifluoromethoxy group, is a widely employed strategy in modern drug design.[4] This is due to the unique electronic properties and steric effects of fluorine, which can significantly enhance the pharmacological profile of a drug candidate.

Key Advantages of the Trifluoromethoxy Group:

-

Increased Lipophilicity: The trifluoromethoxy group is highly lipophilic, which can improve a drug's ability to cross cell membranes and the blood-brain barrier. This can lead to enhanced absorption, distribution, and bioavailability.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation by enzymes such as cytochrome P450. This can increase the in vivo half-life of a drug, potentially allowing for lower and less frequent dosing.

-

Modulation of Electronic Properties: The trifluoromethoxy group is a strong electron-withdrawing group, which can alter the acidity or basicity of nearby functional groups and influence the molecule's binding affinity to its biological target.

Potential Applications in Drug Development:

4-Bromo-3-(trifluoromethoxy)benzaldehyde serves as a valuable intermediate for the synthesis of a wide range of biologically active molecules. The aldehyde group provides a reactive handle for various chemical transformations, including:

-

Reductive amination: To introduce amine functionalities, which are common in many drug classes.

-

Wittig and related reactions: To form carbon-carbon double bonds for the construction of more complex scaffolds.

-

Oxidation: To form the corresponding carboxylic acid, which can serve as a bioisostere or a point for further functionalization.

-

Cross-coupling reactions: The bromine atom can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.

Due to these properties, this compound is a key building block in the synthesis of novel therapeutic agents targeting a variety of diseases, including cancer, inflammatory disorders, and infectious diseases.[4]

Illustrative Drug Development Workflow:

Role as a Building Block in Drug Discovery

Safety and Handling

4-Bromo-3-(trifluoromethoxy)benzaldehyde should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

4-Bromo-3-(trifluoromethoxy)benzaldehyde is a strategically important chemical intermediate with significant potential in drug discovery and materials science. Its unique combination of a reactive aldehyde, a versatile bromine handle for cross-coupling reactions, and the beneficial trifluoromethoxy group makes it a valuable tool for the synthesis of novel and complex molecules. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in the development of new pharmaceuticals and advanced materials.

References

An In-depth Technical Guide to 4-Bromo-3-(trifluoromethoxy)benzaldehyde

This technical guide provides a comprehensive overview of 4-Bromo-3-(trifluoromethoxy)benzaldehyde, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed information on its physicochemical properties, synthesis, and applications.

Physicochemical and Safety Data

4-Bromo-3-(trifluoromethoxy)benzaldehyde is a halogenated and fluorinated benzaldehyde derivative. Its unique substitution pattern, featuring a bromine atom and a trifluoromethoxy group, makes it a valuable building block in organic synthesis. The quantitative properties and safety information for this compound are summarized below.

| Property | Value | Reference |

| Molecular Weight | 269.02 g/mol | [1][2] |

| Molecular Formula | C₈H₄BrF₃O₂ | [1][2] |

| CAS Number | 1221716-04-6 | [1] |

| Physical Form | Liquid or powder | [3] |

| Purity | ≥95% - 98% | [1] |

| Storage Temperature | 2-8°C or Ambient Temperature | [1] |

| InChI Key | OXGOZHICCQUYTM-UHFFFAOYSA-N | |

| SMILES | O=CC1=CC=C(Br)C(OC(F)(F)F)=C1 | [1] |

| GHS Pictogram | GHS07 (Harmful) | |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4] |

| Precautionary Statements | P261, P271, P280, P302+P352, P304+P340, P305+P351+P338 | [4] |

Role in Medicinal Chemistry and Drug Design

The incorporation of trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups is a critical strategy in modern drug design.[5][6] These moieties can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[5] 4-Bromo-3-(trifluoromethoxy)benzaldehyde serves as a key intermediate for introducing the trifluoromethoxy group into more complex molecules with potential therapeutic applications, including anti-inflammatory and antimicrobial agents.[2] The bromine atom also provides a versatile handle for further molecular elaboration through cross-coupling reactions.

Experimental Protocols

Synthesis of 4-Bromo-3-(trifluoromethyl)benzaldehyde

This protocol describes the oxidation of (4-bromo-3-(trifluoromethyl)phenyl)methanol to the corresponding aldehyde.

Materials:

-

(4-bromo-3-(trifluoromethyl)phenyl)methanol

-

Dichloromethane (DCM)

-

Manganese dioxide (MnO₂)

-

Celite

Procedure:

-

A solution of (4-bromo-3-(trifluoromethyl)phenyl)methanol (12.0 g, 47.1 mmol) in dichloromethane (100 mL) is prepared.

-

Manganese dioxide (25.6 g, 294 mmol) is added to the solution.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

Upon completion, the mixture is filtered through a pad of Celite to remove the solid manganese dioxide.

-

The filtrate is concentrated under reduced pressure (in vacuo) to yield the final product, 4-bromo-3-(trifluoromethyl)benzaldehyde, as a pale yellow solid.[7]

Yield: 10.0 g (82%)[7]

References

- 1. chemscene.com [chemscene.com]

- 2. 3-Bromo-4-(trifluoromethoxy)benzaldehyde [myskinrecipes.com]

- 3. 4-bromo-3-(trifluoromethoxy)benzaldehyde, CasNo.1221716-04-6 Falcon Life Sciences Pvt. Ltd China (Mainland) [shanxifaerken.lookchem.com]

- 4. 3-Bromo-4-(trifluoromethoxy)benzaldehyde | C8H4BrF3O2 | CID 13150416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 7. 4-BROMO-3-TRIFLUOROMETHYL-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Spectroscopic Data of 4-Bromo-3-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Bromo-3-(trifluoromethoxy)benzaldehyde. Due to the limited availability of public, experimentally verified NMR data for this specific compound, this document presents predicted ¹H and ¹³C NMR data based on established chemical shift principles and spectral data from analogous structures. Furthermore, a comprehensive, generalized experimental protocol for the acquisition of NMR data for similar small molecules is provided, alongside workflow and structural visualizations to aid in research and development.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 4-Bromo-3-(trifluoromethoxy)benzaldehyde. These predictions are intended to serve as a reference for spectral assignment and should be confirmed with experimental data.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at δ 0.00 ppm)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-C=O | 9.95 | s (singlet) | - |

| H-2 | 8.05 | d (doublet) | ~2.0 |

| H-5 | 7.85 | d (doublet) | ~8.5 |

| H-6 | 7.60 | dd (doublet of doublets) | ~8.5, ~2.0 |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at δ 77.16 ppm)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O | 189.5 |

| C -OCF₃ | 148.0 (q, J ≈ 2.0 Hz) |

| C -CHO | 136.0 |

| C -6 | 134.5 |

| C -2 | 129.0 |

| C -5 | 126.0 |

| C -Br | 118.0 |

| OC F₃ | 120.5 (q, J ≈ 260 Hz) |

Experimental Protocols

While specific experimental data for 4-Bromo-3-(trifluoromethoxy)benzaldehyde is not publicly available, the following represents a standard protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for a solid organic compound.

1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 15-20 mg of the solid 4-Bromo-3-(trifluoromethoxy)benzaldehyde sample.

-

Solvent Selection: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

-

Transfer to NMR Tube: Using a pipette, transfer the resulting solution into a clean, dry 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer's detector, typically around 4-5 cm.

2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

-

Tuning and Shimming: The instrument's probe should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters (Example):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans are typically sufficient for good signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 1-2 seconds between scans.

-

Acquisition Time: Approximately 3-4 seconds.

-

Spectral Width: A range of -2 to 12 ppm is usually adequate.

-

-

¹³C NMR Acquisition Parameters (Example):

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to singlets.

-

Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required.

-

Relaxation Delay (d1): A 2-second delay is standard.

-

Spectral Width: A typical range of 0 to 200 ppm.

-

3. Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.

-

Referencing: The chemical shift axis is calibrated to the TMS signal at 0.00 ppm.

-

Integration and Peak Picking: The relative areas of the signals in the ¹H NMR spectrum are determined by integration. The exact chemical shifts of the peaks are identified.

Visualizations

The following diagrams illustrate the molecular structure, a generalized NMR workflow, and a potential synthetic pathway.

Caption: Molecular structure of 4-Bromo-3-(trifluoromethoxy)benzaldehyde.

Caption: Generalized workflow for an NMR spectroscopy experiment.

Caption: A plausible synthetic route to the target compound.

Technical Guide: ¹H NMR Spectrum of 4-Bromo-3-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-3-(trifluoromethoxy)benzaldehyde. Due to the limited availability of a complete, experimentally verified ¹H NMR dataset for 4-Bromo-3-(trifluoromethoxy)benzaldehyde in the public domain, this guide utilizes spectral data from the closely related analog, 4-Bromo-3-(trifluoromethyl)benzaldehyde. The structural similarities between the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups, particularly their strong electron-withdrawing effects, allow for a reasonable and informative approximation of the spectrum.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and integration values for the protons of 4-Bromo-3-(trifluoromethoxy)benzaldehyde. This data is based on the reported spectrum of 4-Bromo-3-(trifluoromethyl)benzaldehyde and is expected to be a close approximation.

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration |

| Aldehydic Proton (CHO) | ~10.05 | Singlet (s) | 1H |

| Aromatic Proton (H-2) | ~8.19 | Singlet (s) | 1H |

| Aromatic Protons (H-5, H-6) | ~7.94-7.88 | Multiplet (m) | 2H |

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The spectrum is predicted based on data for 4-Bromo-3-(trifluoromethyl)benzaldehyde in CDCl₃ at 300 MHz.[1]

Structural and Signaling Pathway

The chemical structure of 4-Bromo-3-(trifluoromethoxy)benzaldehyde and the through-bond coupling relationships between the aromatic protons are illustrated in the following diagram.

Caption: Molecular structure and proton coupling of 4-Bromo-3-(trifluoromethoxy)benzaldehyde.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed methodology for acquiring a high-quality ¹H NMR spectrum of a small organic molecule like 4-Bromo-3-(trifluoromethoxy)benzaldehyde.

1. Sample Preparation:

-

Analyte: Weigh approximately 5-20 mg of 4-Bromo-3-(trifluoromethoxy)benzaldehyde.

-

Solvent: Use a deuterated solvent, typically 0.6-0.7 mL of chloroform-d (CDCl₃), as it is a common solvent for many organic compounds and its residual proton signal is easily identifiable. Other deuterated solvents like acetone-d₆, DMSO-d₆, or benzene-d₆ can be used depending on the solubility of the analyte.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Often, commercially available deuterated solvents contain a small amount of TMS. If not, a very small, precisely known amount can be added.

-

Procedure:

-

Dissolve the weighed sample in the deuterated solvent in a small, clean, and dry vial.

-

Once fully dissolved, transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette.

-

Ensure the solution height in the NMR tube is approximately 4-5 cm.

-

Cap the NMR tube securely.

-

2. NMR Instrument Parameters (Example for a 300 MHz Spectrometer):

-

Spectrometer: 300 MHz (or higher field) NMR spectrometer.

-

Nucleus: ¹H

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Temperature: 298 K (25 °C).

-

Number of Scans (NS): 16 to 64 scans, depending on the sample concentration. More scans will improve the signal-to-noise ratio.

-

Acquisition Time (AQ): Typically 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds. A longer delay ensures complete relaxation of the protons, leading to more accurate integration.

-

Spectral Width (SW): A range of approximately 10-15 ppm is usually sufficient to cover the expected signals for this type of molecule.

-

Referencing: The spectrum should be referenced to the TMS signal at 0.00 ppm.

3. Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Integration: Integrate the area under each peak to determine the relative number of protons each signal represents.

-

Peak Picking: Identify the chemical shift of each peak.

-

Coupling Constant Measurement: For multiplets, measure the distance between the split peaks in Hertz (Hz) to determine the coupling constants (J-values).

This comprehensive guide provides the necessary details for the analysis and acquisition of the ¹H NMR spectrum of 4-Bromo-3-(trifluoromethoxy)benzaldehyde, which is crucial for the structural verification and characterization in research and development settings.

References

An In-depth Technical Guide to the 13C NMR of 4-Bromo-3-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-3-(trifluoromethoxy)benzaldehyde. Due to the absence of publicly available experimental spectral data for this specific compound, this guide leverages established principles of 13C NMR spectroscopy and substituent chemical shift (SCS) effects to provide a reliable prediction of the spectrum. This information is crucial for the structural elucidation and characterization of this compound in research and drug development settings.

Predicted 13C NMR Spectral Data

The predicted 13C NMR chemical shifts for 4-Bromo-3-(trifluoromethoxy)benzaldehyde are summarized in the table below. These values were estimated by starting with the known chemical shifts of benzaldehyde and applying additive substituent effects for the bromo and trifluoromethoxy groups. The numbering of the carbon atoms corresponds to the structure depicted in the diagram below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 | ~137 |

| C2 | ~128 |

| C3 | ~150 (quartet, JC-F ≈ 2-4 Hz) |

| C4 | ~118 |

| C5 | ~135 |

| C6 | ~130 |

| C=O | ~190 |

| -OCF3 | ~121 (quartet, JC-F ≈ 258 Hz) |

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predictions are based on additive models and may vary slightly from experimental values. The trifluoromethoxy group will exhibit carbon-fluorine coupling, resulting in quartets for C3 and the -OCF3 carbon.

Chemical Structure and Carbon Numbering

The following diagram illustrates the chemical structure of 4-Bromo-3-(trifluoromethoxy)benzaldehyde with the carbon atoms numbered for correlation with the predicted 13C NMR data.

An In-depth Technical Guide to the Mass Spectrometry of 4-Bromo-3-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometric analysis of 4-Bromo-3-(trifluoromethoxy)benzaldehyde, a compound of interest in synthetic chemistry and drug discovery. Due to the absence of publicly available mass spectra for this specific molecule, this document presents a predicted fragmentation pattern based on established principles of mass spectrometry and data from analogous structures. Detailed experimental protocols for analysis via Gas Chromatography-Mass Spectrometry (GC-MS) are also provided.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromo-3-(trifluoromethoxy)benzaldehyde is presented below. These properties are essential for developing appropriate analytical methodologies.

| Property | Value | Reference |

| Molecular Formula | C₈H₄BrF₃O₂ | [1] |

| Molecular Weight | 269.02 g/mol | [1] |

| CAS Number | 1221716-04-6 | [1] |

| Physical Form | Liquid | [1] |

| InChI Key | OXGOZHICCQUYTM-UHFFFAOYSA-N | [1] |

Predicted Electron Ionization Mass Spectrometry Fragmentation

Electron Ionization (EI) is a hard ionization technique that results in extensive fragmentation, providing a detailed structural fingerprint of the analyte.[2] The fragmentation of 4-Bromo-3-(trifluoromethoxy)benzaldehyde is predicted to follow pathways characteristic of aromatic aldehydes, brominated compounds, and trifluoromethoxy-substituted aromatics.[1][3]

The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in characteristic M and M+2 isotope patterns for all bromine-containing fragments.[4]

Key Predicted Fragmentation Pathways:

-

Molecular Ion (M⁺): The initial ionization event will produce the molecular ion at m/z 269 and 271. Aromatic rings provide stability, often resulting in a visible molecular ion peak.[5]

-

Loss of a Hydrogen Radical (M-1): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion.[6]

-

Loss of the Formyl Radical (M-29): Cleavage of the C-C bond between the aromatic ring and the carbonyl group results in the loss of the CHO radical.[6]

-

Loss of Bromine (M-79/81): Cleavage of the C-Br bond will result in the loss of a bromine radical.

-

Loss of the Trifluoromethoxy Group (M-85): Fragmentation may involve the loss of the -OCF₃ group.

-

Loss of Carbon Monoxide (M-28) from Acylium Ion: The [M-H]⁺ fragment can further lose a neutral CO molecule.[6]

A summary of the predicted major fragments is provided in the table below.

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Predicted Fragment Ion | Interpretation |

| 269 | 271 | [C₈H₄BrF₃O₂]⁺ | Molecular Ion (M⁺) |

| 268 | 270 | [C₈H₃BrF₃O₂]⁺ | Loss of a Hydrogen radical ([M-H]⁺) |

| 240 | 242 | [C₇H₄BrF₃O]⁺ | Loss of the Formyl radical ([M-CHO]⁺) |

| 190 | - | [C₈H₄F₃O₂]⁺ | Loss of a Bromine radical ([M-Br]⁺) |

| 184 | 186 | [C₈H₄BrO]⁺ | Loss of the Trifluoromethoxy radical ([M-OCF₃]⁺) |

| 162 | 164 | [C₇H₄BrF₃]⁺ | Loss of Carbon Monoxide from [M-CHO]⁺ |

| 161 | 163 | [C₇H₃BrO]⁺ | Loss of CO from [M-H]⁺ |

Below is a visual representation of the predicted fragmentation pathway.

Caption: Predicted major fragmentation pathways for 4-Bromo-3-(trifluoromethoxy)benzaldehyde under EI-MS.

Experimental Protocols

A detailed methodology for the analysis of 4-Bromo-3-(trifluoromethoxy)benzaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is based on standard procedures for volatile aromatic aldehydes.[7][8][9]

3.1. Sample Preparation

-

Standard Solution Preparation: Accurately weigh approximately 10 mg of 4-Bromo-3-(trifluoromethoxy)benzaldehyde and dissolve it in 10 mL of a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate) to create a stock solution of 1 mg/mL.

-

Working Solution: Perform a serial dilution of the stock solution to prepare a working solution with a final concentration of approximately 10 µg/mL.[9]

-

Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter.[10]

-

Vial Transfer: Transfer the filtered solution into a 2 mL glass autosampler vial. Ensure a minimum volume of 50 µL is present.[9]

3.2. GC-MS Instrumentation and Conditions

The following parameters are recommended for a standard GC-MS system.

| Parameter | Recommended Setting |

| GC System | Agilent 7890B or equivalent |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Volume | 1 µL |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | - Initial Temperature: 60°C, hold for 2 min- Ramp: 15°C/min to 280°C- Final Hold: Hold at 280°C for 5 min |

| MS System | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temp. | 150°C |

| Mass Scan Range | m/z 40-400 |

| Solvent Delay | 3 minutes |

Experimental Workflow Visualization

The general workflow for the GC-MS analysis of 4-Bromo-3-(trifluoromethoxy)benzaldehyde is illustrated in the diagram below.

Caption: General experimental workflow for the GC-MS analysis of 4-Bromo-3-(trifluoromethoxy)benzaldehyde.

Concluding Remarks

This technical guide provides a foundational understanding of the mass spectrometric behavior and analysis of 4-Bromo-3-(trifluoromethoxy)benzaldehyde. The predicted fragmentation patterns, coupled with the detailed experimental protocol, offer a robust starting point for researchers in the fields of analytical chemistry, medicinal chemistry, and drug development. The provided methodologies are designed to be adaptable to various laboratory settings and instrumentation. For definitive structural elucidation, further analysis using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is recommended.

References

- 1. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 3. Benzaldehyde, 4-(trifluoromethoxy)- [webbook.nist.gov]

- 4. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. whitman.edu [whitman.edu]

- 6. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. uoguelph.ca [uoguelph.ca]

- 10. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

An In-depth Technical Guide to the Infrared Spectrum of 4-Bromo-3-(trifluoromethoxy)benzaldehyde

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 4-Bromo-3-(trifluoromethoxy)benzaldehyde. The interpretation is based on the characteristic vibrational frequencies of substituted benzaldehydes and related aromatic compounds. This document is intended for researchers, scientists, and professionals in drug development who utilize IR spectroscopy for the identification and characterization of complex organic molecules.

Introduction to the Vibrational Spectroscopy of 4-Bromo-3-(trifluoromethoxy)benzaldehyde

Predicted Infrared Absorption Data

The following table summarizes the predicted key vibrational frequencies for 4-Bromo-3-(trifluoromethoxy)benzaldehyde. These predictions are derived from the known absorptions of benzaldehyde and its derivatives containing bromo, trifluoromethyl, and trifluoromethoxy substituents.[1][2][3][4][5][6]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Notes |

| ~3080 - 3030 | Medium | Aromatic C-H Stretch | Characteristic of C-H stretching vibrations in the benzene ring.[4] |

| ~2860 and ~2760 | Weak | Aldehyde C-H Stretch (Fermi Resonance) | Aldehydes typically show two characteristic C-H stretching bands.[5] The lower frequency band is often more distinct. |

| ~1705 - 1715 | Strong | C=O Stretch (Aldehyde) | The carbonyl stretching frequency is strong and characteristic. Conjugation with the aromatic ring lowers the frequency compared to saturated aldehydes.[5] The presence of electron-withdrawing groups like bromine and trifluoromethoxy is expected to slightly increase the frequency compared to unsubstituted benzaldehyde.[1][3] |

| ~1600, ~1580, ~1470 | Medium | Aromatic C=C Stretch | Multiple bands are expected due to the C=C stretching vibrations within the benzene ring.[4] |

| ~1250 - 1150 | Strong | C-O-C Asymmetric Stretch (Aryl-O) & C-F Stretch | The trifluoromethoxy group will exhibit strong C-F stretching bands in this region. The asymmetric stretch of the aryl ether linkage also contributes. |

| ~1100 - 1000 | Medium | In-plane C-H Bending | Vibrations associated with the bending of C-H bonds on the aromatic ring. |

| ~1050 - 1000 | Strong | C-F Stretch | Strong absorptions due to the C-F bonds of the trifluoromethoxy group are expected here. |

| ~880 - 800 | Strong | Out-of-plane C-H Bending | The substitution pattern on the benzene ring will determine the exact position of these strong bands. For a 1,2,4-trisubstituted ring, one or two strong bands are expected in this region. |

| ~700 - 600 | Medium | C-Br Stretch | The carbon-bromine stretching vibration is expected in this region of the infrared spectrum. |

Experimental Protocol for FT-IR Analysis

A high-quality FT-IR spectrum of 4-Bromo-3-(trifluoromethoxy)benzaldehyde can be obtained using the following methodology.

3.1. Instrumentation

-

A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker ALPHA II or equivalent, equipped with a deuterated triglycine sulfate (DTGS) detector.

-

An Attenuated Total Reflectance (ATR) accessory with a diamond crystal is recommended for its robustness and ease of use for solid or liquid samples.

3.2. Sample Preparation Assuming 4-Bromo-3-(trifluoromethoxy)benzaldehyde is a solid at room temperature:

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with an appropriate solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Use the spectrometer's pressure clamp to ensure good contact between the sample and the crystal.

3.3. Data Acquisition

-

Background Spectrum: Collect a background spectrum of the empty, clean ATR crystal. This will be used to correct for atmospheric and instrumental interferences.

-

Sample Spectrum: Collect the spectrum of the sample.

-

Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 16-32 scans are typically sufficient to obtain a good signal-to-noise ratio.

-

3.4. Data Processing

-

The acquired sample interferogram is Fourier-transformed to produce a single-beam spectrum.

-

This is then ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

-

If necessary, apply baseline correction to account for any sloping baselines.

Visualization of Experimental Workflow

The logical workflow for the FT-IR analysis of 4-Bromo-3-(trifluoromethoxy)benzaldehyde is illustrated in the following diagram.

Caption: Workflow for FT-IR Analysis.

Conclusion

The infrared spectrum of 4-Bromo-3-(trifluoromethoxy)benzaldehyde is expected to show characteristic absorption bands corresponding to its aldehyde, substituted benzene ring, bromo, and trifluoromethoxy functional groups. By following a standardized experimental protocol and understanding the predicted vibrational frequencies, FT-IR spectroscopy serves as a rapid and reliable technique for the structural confirmation and purity assessment of this compound. The provided data and methodologies offer a valuable resource for researchers and professionals in the fields of chemical synthesis and pharmaceutical development.

References

- 1. IR studies in the substituted benzaldehyde series provide a new definition of sigma-plus constants of ionic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group [opg.optica.org]

- 3. OPG [opg.optica.org]

- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. ias.ac.in [ias.ac.in]

A Technical Guide to Quantum Chemical Calculations for 4-Bromo-3-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of 4-Bromo-3-(trifluoromethoxy)benzaldehyde. While direct experimental and computational studies on this specific molecule are not extensively available in peer-reviewed literature, this guide outlines the established and recommended computational methodologies based on studies of structurally analogous compounds.[1][2] The protocols detailed herein, utilizing Density Functional Theory (DFT), serve as a robust framework for researchers to predict molecular properties, understand reactivity, and guide experimental work in the fields of medicinal chemistry and materials science. This guide presents exemplary data in a structured format and visual workflows to facilitate comprehension and application of these computational techniques.

Introduction

4-Bromo-3-(trifluoromethoxy)benzaldehyde is a substituted aromatic aldehyde of interest in organic synthesis, potentially serving as a versatile building block for pharmaceuticals and agrochemicals due to its unique combination of functional groups.[3] The bromo-substituent provides a reactive handle for cross-coupling reactions, while the trifluoromethoxy group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability.

Quantum chemical calculations offer a powerful, non-experimental approach to determine the fundamental properties of such molecules. By solving the Schrödinger equation (or its approximations), we can obtain detailed insights into:

-

Molecular Geometry: The three-dimensional arrangement of atoms and the corresponding bond lengths and angles.

-

Vibrational Frequencies: Prediction of infrared (IR) and Raman spectra, which serve as a molecular fingerprint.

-

Electronic Properties: Distribution of electrons, orbital energies (HOMO-LUMO), and the molecular electrostatic potential, which are key to understanding reactivity.

-

Spectroscopic Properties: Prediction of Nuclear Magnetic Resonance (NMR) chemical shifts to aid in structural elucidation.

This guide focuses on the application of Density Functional Theory (DFT), a widely used and computationally efficient method that provides a good balance of accuracy and resource requirements for molecules of this size.[2]

Methodologies and Computational Protocols

The following section details the recommended computational protocols for a thorough quantum chemical analysis of 4-Bromo-3-(trifluoromethoxy)benzaldehyde. These protocols are based on established methods for similar halogenated and substituted aromatic compounds.[2][4]

Software

A variety of quantum chemistry software packages can perform the calculations described. Prominent examples include Gaussian, Q-Chem, and ORCA. The methodologies are generally transferable between these platforms.

Geometry Optimization

The first step in any quantum chemical study is to find the minimum energy structure of the molecule.

Protocol:

-

Initial Structure: Build an initial 3D structure of 4-Bromo-3-(trifluoromethoxy)benzaldehyde using a molecular editor.

-

Level of Theory: Employ the B3LYP hybrid functional. This functional is known to provide reliable geometries for a wide range of organic molecules.[2][4]

-

Basis Set: Use the 6-311++G(d,p) basis set. This Pople-style basis set is sufficiently flexible to accurately describe the electronic structure of molecules containing halogens and second-row elements.[2][4]

-

Convergence Criteria: Use tight convergence criteria for both the energy and the root-mean-square (RMS) force to ensure a true energy minimum is located.

-

Solvation Model (Optional): To simulate the molecule in a specific solvent, the Polarizable Continuum Model (PCM) can be employed.

Vibrational Frequency Analysis

Once the geometry is optimized, a frequency calculation should be performed at the same level of theory.

Protocol:

-

Calculation Type: Perform a harmonic frequency calculation on the optimized geometry.

-

Verification of Minimum: Confirm that the calculation yields no imaginary frequencies, which verifies that the optimized structure is a true local minimum.

-

Data Extraction: Extract the calculated vibrational frequencies (in cm⁻¹) and their corresponding IR intensities.

-

Scaling: It is common practice to scale the calculated harmonic frequencies by an empirical factor (typically ~0.96 for B3LYP) to better match experimental anharmonic frequencies.[4]

Electronic Structure Analysis

Analysis of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) provides critical insights into reactivity.

Protocol:

-

Orbital Energies: From the geometry optimization output, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of chemical reactivity.

-

MEP Surface Generation: Generate the molecular electrostatic potential mapped onto the electron density surface. This visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

NMR Chemical Shift Prediction

Theoretical prediction of NMR spectra is a valuable tool for confirming molecular structures.

Protocol:

-

Method: Use the Gauge-Independent Atomic Orbital (GIAO) method, which is the standard for reliable NMR chemical shift calculations.[5][6][7]

-

Level of Theory: The B3LYP functional with the cc-pVDZ basis set often provides a good balance of accuracy and computational cost for NMR predictions.[7][8]

-

Reference Standard: Calculate the absolute shielding tensor for Tetramethylsilane (TMS) at the same level of theory.

-

Chemical Shift Calculation: The chemical shift (δ) is calculated as: δ = σ_ref - σ_iso, where σ_ref is the isotropic shielding value of the reference (TMS) and σ_iso is the calculated isotropic shielding for the nucleus of interest.

Data Presentation: Exemplary Results

The following tables summarize the type of quantitative data that would be generated from the protocols described above. Note: These are representative values for illustrative purposes and are not from actual calculations on the target molecule.

Table 1: Optimized Geometric Parameters (Exemplary Data)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.21 Å |

| C-Br | 1.90 Å | |

| C-O(CF₃) | 1.36 Å | |

| Bond Angle | C-C-C (ring) | ~120° |

| C-C(H)=O | 124.5° |

| Dihedral Angle | O=C-C-C | ~180° (planar) |

Table 2: Calculated Vibrational Frequencies (Exemplary Data)

| Mode Number | Frequency (cm⁻¹, Scaled) | IR Intensity (km/mol) | Assignment |

|---|---|---|---|

| 1 | 3080 | 15 | Aromatic C-H stretch |

| 2 | 1705 | 250 | C=O aldehyde stretch |

| 3 | 1580 | 80 | Aromatic C=C stretch |

| 4 | 1250 | 310 | C-F stretch (asymmetric) |

| 5 | 1180 | 280 | C-O stretch |

| 6 | 680 | 95 | C-Br stretch |

Table 3: Electronic Properties (Exemplary Data)

| Property | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

| Dipole Moment | 2.5 Debye |

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (Exemplary Data)

| Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C (aldehyde) | 190.5 |

| C (ipso-Br) | 118.0 |

| C (ipso-OCF₃) | 155.2 |

| C (ipso-CHO) | 135.1 |

| H (aldehyde) | 9.98 |

| H (aromatic) | 7.8 - 8.2 |

Visualization of Workflows and Relationships

Diagrams created using the DOT language provide a clear visual representation of the processes involved.

Computational Workflow

The following diagram illustrates the logical flow of the quantum chemical calculations.

Caption: A flowchart of the quantum chemical calculation process.

Potential Synthetic Pathway

As this molecule is a synthetic intermediate, the following diagram outlines a plausible synthetic route, which can be a subject for mechanistic studies using quantum chemistry.[9]

Caption: A diagram illustrating a potential synthesis of the target molecule.

Conclusion

This technical guide provides a foundational framework for conducting quantum chemical calculations on 4-Bromo-3-(trifluoromethoxy)benzaldehyde. By following the detailed methodologies for geometry optimization, vibrational analysis, and the prediction of electronic and spectroscopic properties, researchers can generate valuable data to complement and guide experimental investigations. The use of DFT with appropriate functionals and basis sets, as outlined, represents a reliable and accessible computational strategy for professionals in drug development and chemical research. The provided exemplary data and workflows serve as a practical starting point for such theoretical studies.

References

- 1. mdpi.com [mdpi.com]

- 2. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. folia.unifr.ch [folia.unifr.ch]

- 9. 4-BROMO-3-TRIFLUOROMETHYL-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-Bromo-3-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-3-(trifluoromethoxy)benzaldehyde, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. While the specific historical details of its initial discovery are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development of fluorinated organic compounds in medicinal chemistry. This document details its chemical properties, outlines a plausible synthetic route based on established chemical principles, and presents its known applications. The unique substitution pattern of a bromine atom and a trifluoromethoxy group on the benzaldehyde scaffold makes it a versatile building block for introducing these moieties into more complex molecules.

Introduction

4-Bromo-3-(trifluoromethoxy)benzaldehyde, with the CAS number 1221716-04-6, is a substituted aromatic aldehyde. The presence of both a bromine atom and a trifluoromethoxy group makes it a valuable precursor in organic synthesis, particularly for the development of novel therapeutic agents and crop protection chemicals. The trifluoromethoxy group is a bioisostere of the methoxy group, offering improved metabolic stability and increased lipophilicity, which can enhance the pharmacokinetic properties of a drug candidate. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments.

While the precise date and individuals associated with the first synthesis of 4-Bromo-3-(trifluoromethoxy)benzaldehyde are not prominently recorded, its utility is recognized within the context of the growing importance of organofluorine compounds in the life sciences.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromo-3-(trifluoromethoxy)benzaldehyde is presented in Table 1. This data is compiled from various chemical supplier databases.

| Property | Value | Reference |

| CAS Number | 1221716-04-6 | [1][2] |

| Molecular Formula | C₈H₄BrF₃O₂ | [2] |

| Molecular Weight | 269.02 g/mol | [1] |

| Appearance | Liquid | [1] |

| Purity | ≥95% | [1] |

Synthesis

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 1-bromo-2-(trifluoromethoxy)benzene:

-

Formylation of 1-bromo-2-(trifluoromethoxy)benzene: Introduction of a hydroxymethyl group onto the aromatic ring, likely at the position para to the bromine due to directing effects, to yield 4-bromo-3-(trifluoromethoxy)benzyl alcohol.

-

Oxidation of 4-bromo-3-(trifluoromethoxy)benzyl alcohol: The benzylic alcohol is then oxidized to the corresponding aldehyde, 4-Bromo-3-(trifluoromethoxy)benzaldehyde.

The following diagram illustrates this proposed synthetic workflow.

Caption: Proposed synthetic workflow for 4-Bromo-3-(trifluoromethoxy)benzaldehyde.

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical experimental protocol based on common organic synthesis techniques for analogous compounds.

Step 1: Synthesis of 4-Bromo-3-(trifluoromethoxy)benzyl alcohol

-

To a solution of 1-bromo-2-(trifluoromethoxy)benzene in a suitable solvent (e.g., dichloromethane), add paraformaldehyde and a strong acid catalyst (e.g., sulfuric acid).

-

Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain 4-bromo-3-(trifluoromethoxy)benzyl alcohol.

Step 2: Synthesis of 4-Bromo-3-(trifluoromethoxy)benzaldehyde

-

Dissolve 4-bromo-3-(trifluoromethoxy)benzyl alcohol in a suitable solvent such as dichloromethane.

-

Add an oxidizing agent, for instance, pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂), to the solution.[3]

-

Stir the mixture at room temperature until the starting material is consumed, as indicated by TLC.

-

Filter the reaction mixture through a pad of celite to remove the oxidant.

-

Concentrate the filtrate under reduced pressure to yield the crude 4-Bromo-3-(trifluoromethoxy)benzaldehyde.

-

Further purification can be achieved by column chromatography.

Spectroscopic Data

| Technique | Expected Characteristic Signals |

| ¹H NMR | A singlet for the aldehydic proton (CHO) around δ 9.5-10.5 ppm. Aromatic protons would appear as multiplets or distinct signals in the aromatic region (δ 7.0-8.5 ppm), showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. |

| ¹³C NMR | A signal for the carbonyl carbon of the aldehyde group in the range of δ 185-195 ppm. Signals for the aromatic carbons, including the carbon bearing the trifluoromethoxy group which would show a quartet due to coupling with fluorine atoms. |

| IR | A strong absorption band for the C=O stretch of the aldehyde group around 1700 cm⁻¹. C-H stretching of the aldehyde proton around 2850 and 2750 cm⁻¹. C-F stretching bands for the trifluoromethoxy group. |

| Mass Spec. | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Isotopic pattern characteristic of a bromine-containing compound (M⁺ and M+2 peaks in approximately 1:1 ratio). |

Applications in Research and Development

4-Bromo-3-(trifluoromethoxy)benzaldehyde is a valuable building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemistry.[7]

Signaling Pathway and Drug Development Logic

The trifluoromethoxy group is often incorporated into drug candidates to enhance their metabolic stability and cell permeability. The bromo substituent provides a reactive site for introducing molecular diversity through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the exploration of a wide chemical space to optimize the interaction of the final compound with its biological target.

The logical workflow for utilizing this compound in a drug discovery program is depicted in the following diagram.

Caption: Logical workflow for drug development.

Conclusion

4-Bromo-3-(trifluoromethoxy)benzaldehyde is a strategically important synthetic intermediate. Although its specific discovery and history are not well-documented, its value is evident from its utility in introducing the trifluoromethoxy and bromo functionalities into target molecules. The synthetic routes to this compound are based on well-established organic chemistry principles. The continued interest in fluorinated compounds in drug discovery and materials science ensures that 4-Bromo-3-(trifluoromethoxy)benzaldehyde will remain a relevant and valuable tool for chemists in these fields.

References

- 1. 4-Bromo-3-(trifluoromethoxy)benzaldehyde | 1221716-04-6 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. 4-BROMO-3-TRIFLUOROMETHYL-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. 3-Bromo-4-(trifluoromethoxy)benzaldehyde [myskinrecipes.com]

IUPAC name for 4-Bromo-3-(trifluoromethoxy)benzaldehyde

An In-depth Technical Guide to 4-Bromo-3-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-3-(trifluoromethoxy)benzaldehyde, a halogenated and fluorinated aromatic aldehyde with significant potential as a building block in medicinal chemistry and materials science. This document details its chemical properties, plausible synthetic routes, and key applications, presenting data in a clear and accessible format for laboratory and research use.

Chemical and Physical Properties

4-Bromo-3-(trifluoromethoxy)benzaldehyde is a substituted benzaldehyde derivative. The presence of a bromine atom at the 4-position and a trifluoromethoxy group at the 3-position imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis.

| Property | Data | Reference |

| IUPAC Name | 4-Bromo-3-(trifluoromethoxy)benzaldehyde | [1][2] |

| CAS Number | 1221716-04-6 | [1][2][3][4][5] |

| Molecular Formula | C₈H₄BrF₃O₂ | [1][2] |

| Molecular Weight | 269.02 g/mol | [1] |

| Appearance | Powder; White to light yellow crystalline solid | [3][5][6] |

| Purity | ≥98% (via HPLC) | [1][3][5] |

| Melting Point | 62-64°C | [6] |

| Storage Conditions | 2-8°C, sealed in a dry place | [1][3][5] |

| Solubility | Soluble in common organic solvents such as dichloromethane, THF. | Inferred from general chemical properties |

| SMILES | O=CC1=CC=C(Br)C(OC(F)(F)F)=C1 | [1][2] |

| InChI Key | OXGOZHICCQUYTM-UHFFFAOYSA-N | Identifier for the isomeric structure |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential two-step synthesis would involve the bromination of 3-(trifluoromethoxy)benzyl alcohol followed by oxidation to the aldehyde, or the synthesis of 4-bromo-1-(bromomethyl)-3-(trifluoromethoxy)benzene followed by hydrolysis and oxidation. A more direct and likely route, assuming the availability of the precursor alcohol, is outlined below.

Caption: Proposed synthetic workflow for 4-Bromo-3-(trifluoromethoxy)benzaldehyde.

General Experimental Protocol (Hypothetical)

This protocol is based on the synthesis of the analogous 4-bromo-3-(trifluoromethyl)benzaldehyde and should be adapted and optimized for the specific substrate.

-

Reaction Setup: To a solution of (4-bromo-3-(trifluoromethoxy)phenyl)methanol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask, add an oxidizing agent (e.g., pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or manganese dioxide (MnO₂)) (1.5-3.0 eq.).

-

Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite or silica gel to remove the oxidizing agent and its byproducts. Wash the filter cake with additional solvent.

-

Isolation and Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 4-Bromo-3-(trifluoromethoxy)benzaldehyde.

Spectroscopic Data (Anticipated)

No specific spectral data for 4-Bromo-3-(trifluoromethoxy)benzaldehyde was found. However, based on its structure and data for similar compounds, the following spectral characteristics can be anticipated:

-

¹H NMR:

-

An aldehyde proton singlet between δ 9.8 and 10.2 ppm.

-

Aromatic protons appearing as multiplets or doublets between δ 7.5 and 8.5 ppm. The specific splitting pattern will depend on the coupling constants between the aromatic protons.

-

-

¹³C NMR:

-

A carbonyl carbon signal between δ 185 and 195 ppm.

-

Aromatic carbon signals between δ 110 and 160 ppm. The carbon attached to the trifluoromethoxy group will show a quartet due to coupling with the fluorine atoms.

-

-

IR Spectroscopy:

-

A strong carbonyl (C=O) stretch around 1700-1720 cm⁻¹.

-

C-H stretching frequencies for the aldehyde and aromatic protons.

-

C-F and C-O stretching frequencies associated with the trifluoromethoxy group.

-

-

Mass Spectrometry:

-

A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, indicative of the presence of a bromine atom.

-

Applications in Research and Development

4-Bromo-3-(trifluoromethoxy)benzaldehyde is a versatile building block due to its distinct functional groups, which can be selectively targeted in subsequent reactions.

Caption: Logical relationships of the functional groups and their synthetic potential.

Drug Discovery and Medicinal Chemistry

The trifluoromethoxy group is a highly sought-after substituent in drug design. It can enhance metabolic stability, improve lipophilicity, and increase the binding affinity of a molecule to its biological target. The aldehyde functionality allows for the construction of various heterocyclic systems and other complex molecular architectures through reactions such as condensation and reductive amination. The bromine atom serves as a handle for introducing further diversity via cross-coupling reactions. This compound is therefore a valuable starting material for the synthesis of novel therapeutic agents, potentially in areas like anti-inflammatory and antimicrobial drug development.[7]

Agrochemicals

Similar to its role in pharmaceuticals, the trifluoromethoxy group in agrochemical design can enhance the biological activity and stability of pesticides and herbicides.

Materials Science

The unique electronic properties conferred by the trifluoromethoxy and bromo substituents make this benzaldehyde derivative a candidate for the synthesis of advanced materials, including liquid crystals and polymers with specific optical or electronic characteristics.[7]

Safety Information

While specific toxicity data for 4-Bromo-3-(trifluoromethoxy)benzaldehyde is not detailed, it should be handled with the standard precautions for laboratory chemicals. Based on structurally related compounds, it may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Disclaimer: The information provided in this technical guide is for research and development purposes only. The proposed synthetic protocol is based on chemical analogy and has not been experimentally validated from the available literature. Researchers should conduct their own safety assessments and optimization studies before use.

References

- 1. chemscene.com [chemscene.com]

- 2. appchemical.com [appchemical.com]

- 3. rsc.org [rsc.org]

- 4. 4-bromo-3-(trifluoromethoxy)benzaldehyde | 1221716-04-6 [amp.chemicalbook.com]

- 5. 4-bromo-3-(trifluoromethoxy)benzaldehyde, CasNo.1221716-04-6 Falcon Life Sciences Pvt. Ltd China (Mainland) [shanxifaerken.lookchem.com]

- 6. lookchem.com [lookchem.com]

- 7. 3-Bromo-4-(trifluoromethoxy)benzaldehyde [myskinrecipes.com]

In-Depth Technical Guide: 4-Bromo-3-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-3-(trifluoromethoxy)benzaldehyde, a halogenated and ether-substituted aromatic aldehyde. This compound serves as a valuable intermediate and building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom and a trifluoromethoxy group, imparts specific electronic and lipophilic properties that are of interest in the design of novel molecules with potential biological activity.

The SMILES notation for 4-Bromo-3-(trifluoromethoxy)benzaldehyde is: O=CC1=CC=C(Br)C(OC(F)(F)F)=C1[1].

Physicochemical and Computational Data

The following table summarizes the available quantitative data for 4-Bromo-3-(trifluoromethoxy)benzaldehyde. This information is crucial for its application in experimental settings, including reaction planning and computational modeling.

| Property | Value | Source |

| CAS Number | 1221716-04-6 | [1] |

| Molecular Formula | C₈H₄BrF₃O₂ | [1] |

| Molecular Weight | 269.02 g/mol | [1] |

| Physical Form | Liquid | |

| Purity | ≥95-98% | [1] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1] |

| LogP (octanol-water partition coefficient) | 3.1602 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 2 | [1] |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

Safety Information

Based on available data, 4-Bromo-3-(trifluoromethoxy)benzaldehyde is classified with the following hazard and precautionary statements:

-

Signal Word: Warning

-

Pictogram: GHS07 (Irritant)

-

Hazard Statements:

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

Experimental Protocols

A specific, peer-reviewed experimental protocol for the synthesis of 4-Bromo-3-(trifluoromethoxy)benzaldehyde is not widely published. However, a common synthetic route for substituted benzaldehydes is the oxidation of the corresponding benzyl alcohol. Below is a representative protocol for the synthesis of a structurally similar compound, 4-Bromo-3-(trifluoromethyl)benzaldehyde , which illustrates a likely synthetic approach.

Representative Synthesis: Oxidation of (4-Bromo-3-(trifluoromethyl)phenyl)methanol

This protocol describes the oxidation of a benzyl alcohol to the corresponding benzaldehyde using manganese dioxide.

Materials:

-

(4-bromo-3-(trifluoromethyl)phenyl)methanol

-

Manganese dioxide (MnO₂)

-

Dichloromethane (DCM)

-

Celite

Procedure:

-

Dissolve (4-bromo-3-(trifluoromethyl)phenyl)methanol (e.g., 12.0 g, 47.1 mmol) in dichloromethane (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

To this solution, add manganese dioxide (e.g., 25.6 g, 294 mmol).

-

Stir the reaction mixture vigorously at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the mixture through a pad of Celite to remove the solid manganese dioxide and other insoluble impurities.

-

Wash the Celite pad with additional dichloromethane to ensure complete recovery of the product.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The resulting 4-bromo-3-(trifluoromethyl)benzaldehyde can be purified further if necessary, for example, by column chromatography.